AB-001 - 1345973-49-0

AB-001

Catalog Number: EVT-257948
CAS Number: 1345973-49-0
Molecular Formula: C24H31NO
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Pentyl-3-(1-adamantoyl)indole (AB-001) is a synthetic compound belonging to the class of cannabimimetic indoles. [, , ] These compounds are structurally distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but can elicit similar effects due to their interaction with cannabinoid receptors in the body. [] AB-001 has garnered interest within the scientific community as a tool to investigate the cannabinoid system and its potential role in various physiological processes.

Synthesis Analysis

The synthesis of AB-001 involves a multi-step process starting from commercially available 1-pentylindole. [] While specific details regarding the synthetic route were not provided in the analyzed papers, a plausible approach likely involves the acylation of 1-pentylindole with 1-adamantanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the ketone moiety connecting the adamantane and indole rings, yielding the final compound AB-001.

Molecular Structure Analysis

AB-001 consists of three main structural components: an adamantane group, a carbonyl (ketone) group, and an indole ring. [, , ] The adamantane group provides steric bulk to the molecule, while the carbonyl group acts as a hydrogen bond acceptor. The indole ring system is a common pharmacophore found in various bioactive compounds and is likely involved in interactions with the cannabinoid receptors.

Mechanism of Action

AB-001 acts as a full agonist at both cannabinoid receptor subtypes, CB1 and CB2. [] This means that it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While its exact binding mode remains to be elucidated, it is likely that AB-001 interacts with the receptors through a combination of hydrophobic interactions, hydrogen bonding, and potentially π-π stacking with aromatic residues within the receptor binding site.

Applications
  • Investigating Cannabinoid Receptor Pharmacology: AB-001 serves as a valuable pharmacological tool for studying the structure-activity relationships of cannabimimetic compounds. [, ] Researchers can synthesize and evaluate analogs of AB-001, modifying specific structural features to assess their impact on receptor binding affinity and functional activity at CB1 and CB2 receptors.
  • Developing Analytical Methods for Synthetic Cannabinoids: The emergence of AB-001 as a novel psychoactive substance necessitates the development of robust analytical techniques for its detection and quantification in biological samples. [] Research focusing on identifying specific metabolic products of AB-001 in urine allows for the development of targeted drug testing methods.
  • Studying Drug Metabolism and Pharmacokinetics: Understanding the metabolic fate of AB-001 is crucial for interpreting its pharmacological effects and potential toxicity. [] Research investigating the metabolic pathways of AB-001 in humans helps determine the duration of its effects and informs toxicological risk assessments.

SDB-001 (N-(adamtan-1-yl)-1-pentyl-1H-indole-3-carboxamide)

  • Compound Description: SDB-001 is a novel adamantane derivative, similar to AB-001, identified as a cannabimimetic indole. It acts as a full agonist at both CB1 and CB2 receptors, displaying significant cannabimimetic effects in vivo. []

SDB-002

  • Compound Description: SDB-002 is an analog of SDB-001. While its exact structure is not specified in the provided abstract, it is modified from SDB-001, likely involving the adamantane or pentylindole moieties. This compound exhibits a distinct pharmacological profile compared to SDB-001, acting as a partial agonist at CB2 receptors. []
  • Relevance to AB-001: Although the precise structure of SDB-002 remains undefined, its characterization as an SDB-001 analog suggests structural similarities to both SDB-001 and AB-001. This compound highlights the potential for structural modifications within this class to fine-tune the CB2 receptor activity profile. []

AB-002

  • Compound Description: AB-002 is a homologue of AB-001, implying a close structural resemblance. Although the specific structural difference is not detailed, it likely involves variations in the alkyl chain length or modifications to the adamantane or indole rings. AB-002, similar to AB-001, does not demonstrate significant hypothermic or bradycardic effects in rats. []
  • Relevance to AB-001: As a homologue, AB-002 emphasizes that specific structural features of AB-001 are crucial for its in vivo activity. Despite the structural similarities, the lack of significant cannabimimetic effects of both compounds, even at high doses, suggests that minor structural alterations can significantly impact their pharmacological profile compared to compounds like Δ9-THC, JWH-018, and SDB-001. []

Δ9-tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC is the primary psychoactive component of cannabis. It acts as a partial agonist at both CB1 and CB2 receptors, inducing various physiological effects, including hypothermia and bradycardia. []
  • Relevance to AB-001: Δ9-THC serves as a benchmark compound for comparing the cannabimimetic potency of AB-001 and its analogs. While AB-001 shows in vitro activity at CB receptors, its in vivo effects are significantly lower than Δ9-THC, highlighting the importance of considering both in vitro and in vivo data when evaluating cannabimimetic properties. []

JWH-018

  • Compound Description: JWH-018 is a synthetic cannabinoid belonging to the aminoalkylindole class. It acts as a potent agonist at both CB1 and CB2 receptors. JWH-018 is known for its significant cannabimimetic effects in vivo, including hypothermia and bradycardia. []
  • Relevance to AB-001: Similar to Δ9-THC, JWH-018 is used as a reference compound to assess the in vivo cannabimimetic potency of AB-001 and its analogs. AB-001 demonstrates significantly reduced potency compared to JWH-018 in inducing hypothermia and bradycardia, further underscoring the impact of structural variations on the cannabimimetic profile. []

1-pentyl-3-(2-iodobenzoyl)indole

  • Compound Description: This compound is a synthetic cannabinoid identified alongside AB-001 in seized bulk powders. [] While its pharmacological properties are not explicitly discussed in the provided abstract, its identification in this context suggests potential cannabimimetic activity.
  • Relevance to AB-001: The identification of 1-pentyl-3-(2-iodobenzoyl)indole alongside AB-001 indicates a potential trend in the emergence of novel synthetic cannabinoids with structural variations around the indole core. [] This co-occurrence highlights the continuous evolution of synthetic cannabinoids and the importance of monitoring these new derivatives.

Adamantane Mono-Hydroxylated AB-001 Metabolites

  • Compound Description: These metabolites are formed through the metabolic process of AB-001 in humans, primarily involving hydroxylation on the adamantane ring. [] The exact positions of hydroxylation might vary, resulting in multiple isomers.
  • Relevance to AB-001: These metabolites are the major forms of AB-001 found in human urine and persist even when the parent compound is undetectable. [] This highlights the importance of incorporating these metabolites in drug testing procedures for accurate detection of AB-001 use.

Adamantane Mono-Hydroxylated/N-Dealkylated AB-001 Metabolites

  • Compound Description: These metabolites represent a further breakdown product of AB-001 metabolism in humans. In addition to adamantane hydroxylation, they undergo N-dealkylation, removing the pentyl chain from the indole nitrogen. []
  • Relevance to AB-001: Similar to the mono-hydroxylated metabolites, these metabolites are key for AB-001 detection in biological samples. [] Their presence in urine underscores the extensive metabolism AB-001 undergoes, making it crucial to consider these metabolites in drug screening programs.

Naphthoylindole

  • Compound Description: Naphthoylindole is a core structural motif found in several synthetic cannabinoids. This compound exhibits a strong inhibitory effect on CYP1A activity, a key enzyme involved in drug metabolism, suggesting potential drug-drug interactions. []
  • Relevance to AB-001: While AB-001 does not contain the naphthoylindole structure, this compound serves as a foundational scaffold for many synthetic cannabinoids, including some related to AB-001. [] Understanding the pharmacological activities of core structures like naphthoylindole can provide insights into the potential metabolic pathways and interactions of structurally related compounds like AB-001.

MAM-2201

  • Compound Description: MAM-2201 is an N-alkylated derivative of naphthoylindole, indicating the addition of an alkyl group to the nitrogen atom. While it also inhibits CYP1A activity, its potency is weaker than naphthoylindole. []
  • Relevance to AB-001: This compound emphasizes the structure-activity relationship surrounding the naphthoylindole core and its impact on CYP1A inhibition. [] The decreasing inhibitory potency observed with alkylation provides insights into how structural modifications within this class of compounds can modulate their interaction with drug-metabolizing enzymes.

JWH-019

  • Relevance to AB-001: Similar to MAM-2201, the inclusion of JWH-019 reinforces the observation that N-alkylation of the naphthoylindole core influences CYP1A inhibition potency. [] This highlights the importance of considering even subtle structural differences when evaluating the potential for drug-drug interactions.

STS-135

  • Compound Description: STS-135 represents an adamantylamidoindole derivative, featuring an adamantane group linked to the indole moiety through an amide bond. This compound demonstrates concentration-dependent inhibition of CYP1A activity. []
  • Relevance to AB-001: STS-135 shares the adamantane and indole structural motifs with AB-001, albeit connected via a different linker. [] This structural similarity, coupled with its CYP1A inhibition, prompts further investigation into the potential for AB-001 to interact with drug-metabolizing enzymes, considering the structural similarities and observed activity of STS-135.

AM-1248

  • Compound Description: AM-1248, an adamantoylindole derivative, features an adamantane group directly linked to the indole moiety through a carbonyl group. Unlike STS-135, AM-1248 does not exhibit significant inhibition of CYP1A activity. []

UR-144

  • Compound Description: UR-144 is a tetramethylcyclopropanoylindole derivative, characterized by a tetramethylcyclopropane group attached to the indole moiety through a carbonyl group. This compound shows weak inhibition of CYP1A activity, primarily at high concentrations. []
  • Relevance to AB-001: UR-144 highlights the structural diversity within the realm of synthetic cannabinoids and their potential effects on CYP1A activity. [] Even though structurally distinct from AB-001, UR-144 emphasizes the broader context of CYP1A inhibition by synthetic cannabinoids and underscores the need for comprehensive investigation into their metabolic profiles.

Properties

CAS Number

1345973-49-0

Product Name

AB-001

IUPAC Name

1-adamantyl-(1-pentylindol-3-yl)methanone

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3

InChI Key

SHWDYCMMUPPWQM-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4

Solubility

Soluble in DMSO

Synonyms

AB-001; AB 001; AB001.

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.